molecular formula C8H8ClNO2S B13496041 2-(4-Chlorophenyl)ethenesulfonamide CAS No. 64984-11-8

2-(4-Chlorophenyl)ethenesulfonamide

Cat. No.: B13496041
CAS No.: 64984-11-8
M. Wt: 217.67 g/mol
InChI Key: WDNJYXIESUMYHL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethenesulfonamide is an organic compound with the molecular formula C8H8ClNO2S It is a member of the ethenesulfonamide family, characterized by the presence of a sulfonamide group attached to an ethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethenesulfonamide typically involves a two-step procedure starting from 1-hydroxy-1-arylalkanes. The first step involves the formation of an intermediate, which is then converted to the final product through a sulfonamide formation reaction . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the transformation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isobutylphenyl)ethenesulfonamide
  • 2-(4-Benzylphenyl)ethenesulfonamide
  • 2-(3-Isopropylphenyl)ethenesulfonamide

Uniqueness

2-(4-Chlorophenyl)ethenesulfonamide is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic properties and reactivity compared to its analogs . This uniqueness can influence its interaction with biological targets and its overall chemical behavior.

Properties

CAS No.

64984-11-8

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

2-(4-chlorophenyl)ethenesulfonamide

InChI

InChI=1S/C8H8ClNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)

InChI Key

WDNJYXIESUMYHL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)N)Cl

Origin of Product

United States

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